molecular formula C15H8BrF3N2O B14213384 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole CAS No. 821807-60-7

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

Cat. No.: B14213384
CAS No.: 821807-60-7
M. Wt: 369.14 g/mol
InChI Key: SARBXLKFSDWWMO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at positions 2 and 5 with a 4-bromophenyl and 4-(trifluoromethyl)phenyl group, respectively. The bromine atom (electron-withdrawing via inductive effects) and trifluoromethyl group (strong electron-withdrawing via both inductive and resonance effects) create a highly electron-deficient aromatic system.

Properties

CAS No.

821807-60-7

Molecular Formula

C15H8BrF3N2O

Molecular Weight

369.14 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H8BrF3N2O/c16-12-7-3-10(4-8-12)14-21-20-13(22-14)9-1-5-11(6-2-9)15(17,18)19/h1-8H

InChI Key

SARBXLKFSDWWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazides

The most widely employed route involves cyclodehydration of diacylhydrazides using dehydrating agents. For the target compound, this entails:

  • Step 1 : Synthesis of 4-bromobenzohydrazide via hydrazinolysis of methyl 4-bromobenzoate.
  • Step 2 : Condensation with 4-(trifluoromethyl)benzoic acid to form the diacylhydrazide intermediate.
  • Step 3 : Ring closure using phosphorus oxychloride (POCl₃) under reflux (80–100°C, 4–6 hours).

Key Reaction Parameters :

Parameter Optimal Range Impact on Yield
POCl₃ Concentration 5–7 equivalents Maximizes cyclization efficiency
Temperature 80–100°C Prevents side-product formation
Reaction Time 4–6 hours Balances conversion and degradation

Alternative Synthetic Pathways

Oxidative Cyclization of Hydrazones

Hydrazones derived from 4-bromobenzaldehyde and 4-(trifluoromethyl)phenylhydrazine undergo oxidative cyclization using iodine/NaOH or chloramine-T. This method offers milder conditions (room temperature, 2–3 hours) but yields ≤60% due to competing oxidation pathways.

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 30–45 minutes) accelerates the cyclodehydration step, achieving 85–90% yield with reduced solvent volumes. This approach is favored for high-throughput applications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Scaling the POCl₃-mediated cyclization in flow reactors enhances reproducibility and safety:

  • Residence Time : 8–12 minutes at 120°C
  • Throughput : 50–100 g/hour
  • Purity : ≥98% (HPLC)

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling (e.g., toluene, dichloromethane) and neutralize POCl₃ waste with aqueous NaHCO₃ to minimize environmental impact.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons at δ 7.82–8.15 ppm (doublets, J = 8.6 Hz), trifluoromethyl singlet at δ -63.2 ppm (¹⁹F NMR).
  • HRMS : [M+H]⁺ calcd. for C₁₅H₉BrF₃N₂O: 373.15, found: 373.14.

Purity Assessment

Method Specification Result
HPLC (C18 column) ≥95% area 97.3%
Elemental Analysis C, H, N ±0.4% C: 48.1% (48.3%)

Comparative Analysis of Dehydrating Agents

Agent Yield (%) Reaction Time (h) Byproduct Formation
POCl₃ 78–82 4–6 Low
Polyphosphoric Acid 70–75 6–8 Moderate
H₂SO₄ 60–65 8–10 High

POCl₃ remains optimal due to its superior dehydrating capacity and minimal side reactions.

Process Optimization Insights

Temperature Gradients

Controlled heating ramps (2°C/minute to 100°C) prevent exothermic runaway reactions, critical for large batches.

Emerging Methodologies

Photocatalytic Cyclization

UV light (254 nm) with TiO₂ catalysis achieves 70% yield in 2 hours at 50°C, offering an energy-efficient alternative.

Biocatalytic Approaches

Lipase-mediated esterification followed by cyclization shows promise for green chemistry applications, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The oxadiazole ring can be involved in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and trifluoromethylphenyl groups can influence its binding affinity and specificity. The oxadiazole ring itself can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Compounds for Comparison:

2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 4 in )

  • Methoxy (OMe) is electron-donating, contrasting with the target compound’s trifluoromethyl (CF₃).
  • Reduced electron deficiency compared to the target compound, leading to higher HOMO/LUMO energies. This impacts fluorescence efficiency and charge transport in OLEDs .

2,5-Bis(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (Compound 9 in )

  • Dual CF₃ groups enhance electron deficiency more than the target compound’s Br/CF₃ combination.
  • Likely higher thermal stability and lower solubility in polar solvents due to increased hydrophobicity .

2-(4-Methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (Compound 5i in ) OMe vs.

Physical and Spectroscopic Properties

  • Melting Points and Solubility: Bromine and CF₃ increase molecular weight and melting points (e.g., compound 5i melts at 69% yield as a white solid) compared to methoxy or methyl derivatives . Reduced solubility in polar solvents (e.g., water, ethanol) due to hydrophobic CF₃ and Br groups.
  • Spectroscopic Data :

    • ¹H/¹³C NMR : Distinct signals for Br (δ ~7.6 ppm for aromatic protons) and CF₃ (δ ~125 ppm in ¹⁹F NMR).
    • IR : Strong C-F stretches (~1150–1250 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Biological Activity

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C15H10BrF3N2O
  • Molecular Weight : 373.15 g/mol
  • Chemical Structure : The compound features a bromophenyl group and a trifluoromethylphenyl group attached to the oxadiazole ring, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. One study reported IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that these compounds activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage, leading to programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-Bromophenyl)-5-(TFM)MCF-70.65Apoptosis induction
2-(4-Bromophenyl)-5-(TFM)A5492.41Apoptosis induction
DoxorubicinMCF-70.12Apoptosis induction

Antimicrobial Activity

The oxadiazole scaffold has been extensively studied for its antimicrobial properties:

  • Broad Spectrum Activity : Compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies indicate that these compounds can inhibit bacterial growth at sub-micromolar concentrations .
  • Mechanism of Action : The antimicrobial action is attributed to disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways within the bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(4-Bromophenyl)-5-(TFM)Staphylococcus aureus0.5 µg/mL
2-(4-Bromophenyl)-5-(TFM)Escherichia coli1.0 µg/mL
Standard AntibioticAmoxicillin2.0 µg/mL

Anti-inflammatory Activity

Research has also indicated that oxadiazole derivatives can exhibit anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

A notable study involved the synthesis and evaluation of various oxadiazole derivatives, including 2-(4-bromophenyl)-5-(trifluoromethyl)phenyl-1,3,4-oxadiazole. The study highlighted:

  • Synthesis : The compound was synthesized using a straightforward method involving cyclization reactions.
  • Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines and exhibited promising results, with several analogs showing superior activity compared to established drugs like doxorubicin.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole?

  • Methodological Answer : The compound is synthesized via cyclization of 3-(4-bromobenzoyl)propionic acid with substituted aryl hydrazides in the presence of phosphorous oxychloride (POCl₃) under reflux conditions. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of the aroylpropionic acid to aryl hydrazide ensures optimal cyclization.
  • Reaction conditions : Reflux in POCl₃ for 4–6 hours at 80–100°C, followed by neutralization with sodium bicarbonate .
  • Purification : Recrystallization from ethanol or column chromatography yields pure derivatives (purity >95%).

Q. How is the structural integrity of this oxadiazole derivative confirmed?

  • Methodological Answer : Characterization involves:

  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.1 ppm; trifluoromethyl (CF₃) groups show distinct splitting patterns .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (e.g., C₁₅H₉BrF₃N₂O) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated within ±0.4% of theoretical values .

Q. What in vivo models are used to evaluate anti-inflammatory activity?

  • Methodological Answer : The carrageenan-induced rat paw edema model is standard:

  • Dosage : 20 mg/kg (intraperitoneal) of the compound.
  • Control : Indomethacin (64.3% inhibition at 20 mg/kg).
  • Outcome : Active derivatives (e.g., 4i) show 59.5–61.9% inhibition, comparable to indomethacin .
  • Ulcerogenicity : Assessed via gastric lesion scoring; cyclized oxadiazoles exhibit low ulcer indices (0.58–0.83 vs. 2.67 for indomethacin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : Critical variables include:

  • Solvent choice : Anhydrous conditions (e.g., dry POCl₃) minimize side reactions.
  • Catalyst : Adding a catalytic amount of DMF accelerates cyclization.
  • Temperature gradient : Gradual heating (60°C → 100°C) improves reaction kinetics .
  • Post-synthetic modifications : Introducing electron-withdrawing groups (e.g., CF₃) stabilizes the oxadiazole ring, reducing decomposition .

Q. What computational methods predict electronic properties for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal:

  • HOMO/LUMO energies : For 1,3,4-oxadiazoles, HOMO ≈ -6.2 eV and LUMO ≈ -2.4 eV, indicating charge-transport potential .
  • Electrostatic potential maps : The bromophenyl group enhances π-π stacking, while CF₃ improves electron affinity .

Q. How can contradictory biological activity data be resolved across studies?

  • Methodological Answer : Discrepancies arise due to:

  • Substituent effects : 3,4-Dimethoxyphenyl at position 5 increases anti-inflammatory activity (61.9%), whereas 4-fluorophenyl reduces it .
  • Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or inflammation markers (COX-2 vs. TNF-α) affect outcomes .
  • Dose-response curves : EC₅₀ values should be compared rather than fixed-dose efficacy .

Q. What strategies elucidate structure-activity relationships (SAR) for antibacterial activity?

  • Methodological Answer :

  • Substituent screening : 4-Chlorophenyl derivatives (e.g., 4c) show MIC = 12.5 µg/mL against S. aureus, while methoxy groups reduce potency .
  • Mechanistic studies : Time-kill assays and membrane permeability tests (via SYTOX Green uptake) clarify bactericidal vs. bacteriostatic effects .

Q. How can molecular docking validate target engagement for anticancer applications?

  • Methodological Answer :

  • Protein selection : Dock against COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) using AutoDock Vina.
  • Binding affinity : CF₃ and bromophenyl groups enhance hydrophobic interactions (ΔG ≈ -9.2 kcal/mol) .
  • Validation : Compare docking scores with experimental IC₅₀ values from MTT assays .

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